

E4177 (Eritoran): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

E4177, more commonly known as Eritoran or E5564, is a synthetic molecule designed as a potent antagonist of Toll-like receptor 4 (TLR4).[1][2] Developed by Eisai Co., Ltd., it is a structural analog of lipid A, the endotoxic component of lipopolysaccharide (LPS) found in Gram-negative bacteria.[2][3] Eritoran was investigated primarily for the treatment of severe sepsis due to its ability to competitively inhibit LPS binding to the MD-2/TLR4 complex, thereby modulating the innate immune response.[1][2] Although it ultimately did not meet its primary endpoint in a Phase III clinical trial for severe sepsis, its well-defined mechanism of action and extensive preclinical and clinical investigation make it a valuable tool for research into TLR4 signaling and inflammatory disease.[4] This guide provides a detailed overview of the chemical properties, structure, and biological activity of Eritoran.

Chemical Properties and Structure

Eritoran is a complex synthetic lipid. Its structure is designed to mimic the lipid A portion of LPS from the non-pathogenic bacterium Rhodobacter sphaeroides.[5]

Physicochemical Properties



Property	Value	Source
IUPAC Name	[(2R,3R,4R,5S,6R)-4-Decoxy-5-hydroxy-6- [[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6- (methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5- phosphonatooxyoxan-2- yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan- 2-yl] phosphoric acid	[3]
Synonyms	E4177, E5564, Eritoran	[3][6]
CAS Number	185955-34-4 (acid form), 185954-98-7 (tetrasodium salt)	[3]
Molecular Formula	C66H126N2O19P2	[3]
Molar Mass	1313.677 g/mol	[3]
Appearance	Not specified in provided results.	
Solubility	Not specified in provided results.	_
Biological Half-Life	50.4 to 62.7 hours	[2]

Structural Elucidation

The definitive three-dimensional structure of Eritoran in complex with human TLR4 and MD-2 has been determined by X-ray crystallography. This has provided critical insights into its mechanism of antagonism.

The crystal structure reveals that Eritoran binds to a hydrophobic pocket within the MD-2 coreceptor, preventing the dimerization of the TLR4-MD-2 complex that is induced by agonist ligands like LPS.



PDB ID	Description	Resolution (Å)
2Z65	Crystal structure of the human TLR4 TV3 hybrid-MD-2- Eritoran complex	2.70

Experimental Protocols

Detailed, publicly available protocols for the synthesis, purification, and comprehensive analytical characterization of Eritoran are limited due to the proprietary nature of its development. However, based on its complex structure as a synthetic glycolipid, the following general methodologies would be employed.

Synthesis

The synthesis of Eritoran is a multi-step process involving the assembly of a disaccharide backbone, followed by the strategic introduction of fatty acid chains and phosphate groups. One publication notes that difficulties with the large-scale synthesis and purification of its predecessor, E5531, led to the development of Eritoran, suggesting a complex and optimized synthetic route.[5] While a specific, detailed protocol is not publicly available, it would involve advanced organic synthesis techniques, including:

- Protecting group chemistry: To selectively modify different hydroxyl and amino groups on the sugar scaffolds.
- Glycosylation reactions: To form the disaccharide core.
- Acylation reactions: To attach the various fatty acid side chains.
- Phosphorylation reactions: To introduce the phosphate groups.
- Chromatographic purification: At each step to isolate and purify the intermediates.

Purification

Purification of the final Eritoran product would be critical to ensure high purity for research and clinical applications. A likely method would be:



• High-Performance Liquid Chromatography (HPLC): A validated HPLC method for measuring Eritoran levels in plasma has been described, utilizing a Luna phenyl-hexyl column.[7] A similar approach with appropriate mobile phases would be used for preparative purification.

Analytical Characterization

A combination of spectroscopic techniques would be used to confirm the structure and purity of synthesized Eritoran.

- ¹H and ¹³C NMR: To confirm the overall structure, including the stereochemistry of the sugar rings and the position of the acyl and phosphate groups.
- ³¹P NMR: To characterize the phosphate moieties.
- 2D NMR techniques (e.g., COSY, HSQC, HMBC): To assign all proton and carbon signals and confirm the connectivity of the molecule.

Detailed experimental parameters such as solvent, temperature, and instrument frequency for the specific analysis of Eritoran are not publicly available.

- High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.
- Tandem Mass Spectrometry (MS/MS): A validated liquid chromatography/mass spectrometry/mass spectrometry (LC/MS/MS) method with a measurable limit of 5 ng/mL has been used to quantify Eritoran in plasma.[7] This technique would also be used to study the fragmentation pattern of the molecule to further confirm its structure. The mobile phase for this analysis consisted of 100% MeOH, 1% acetic acid, and 0.1% trifluoroacetic acid (TFA).[7]

Mechanism of Action and Signaling Pathways

Eritoran functions as a direct antagonist of the TLR4 signaling pathway.

Molecular Interaction

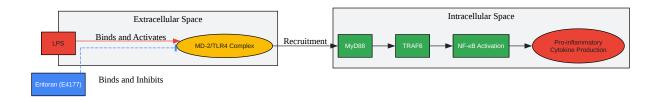
Eritoran competitively inhibits the binding of LPS to the MD-2 co-receptor, which forms a complex with TLR4 on the surface of immune cells.[8] By occupying the hydrophobic pocket of



MD-2, Eritoran prevents the LPS-induced conformational changes and dimerization of the TLR4-MD-2 complex that are necessary for downstream signal transduction.[8]

Signaling Pathway Inhibition

The binding of an agonist like LPS to the TLR4-MD-2 complex initiates a signaling cascade that leads to the activation of transcription factors, primarily NF-kB, and the subsequent production of pro-inflammatory cytokines. Eritoran blocks this cascade at its inception.



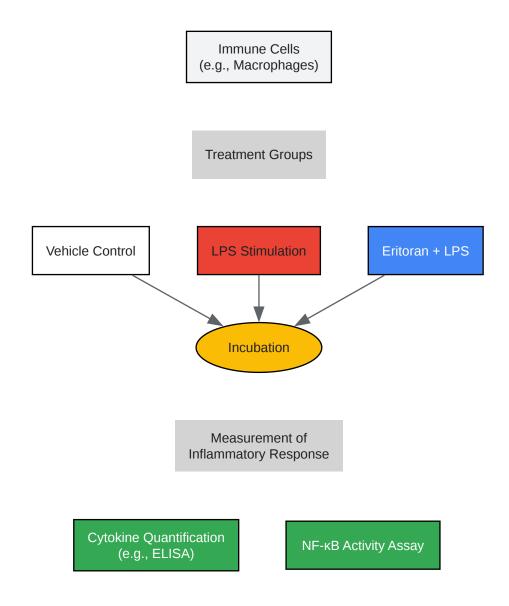
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Caption: Eritoran's antagonistic action on the TLR4 signaling pathway.

Experimental Workflow for Assessing TLR4 Antagonism

A typical in vitro workflow to evaluate the TLR4 antagonistic activity of a compound like Eritoran would involve stimulating immune cells with LPS in the presence and absence of the compound and then measuring the downstream inflammatory response.





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Caption: In vitro workflow for evaluating TLR4 antagonism.

Conclusion

Eritoran (**E4177**/E5564) is a well-characterized synthetic antagonist of TLR4. Its development, although not leading to a commercial drug for sepsis, has provided the scientific community with a valuable tool to probe the intricacies of the innate immune system and TLR4-mediated signaling pathways. The extensive data available on its chemical structure, physicochemical properties, and mechanism of action, as outlined in this guide, serve as a solid foundation for researchers in drug development and immunology. While detailed proprietary information on its synthesis remains undisclosed, the established analytical methods provide a clear path for its



characterization. Further research utilizing Eritoran could lead to new insights into inflammatory diseases and the development of novel therapeutics.

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